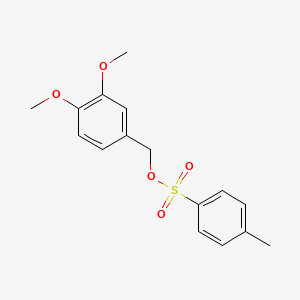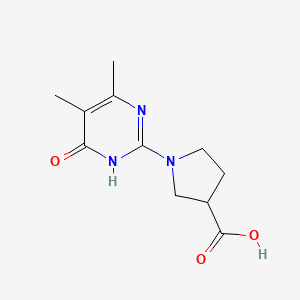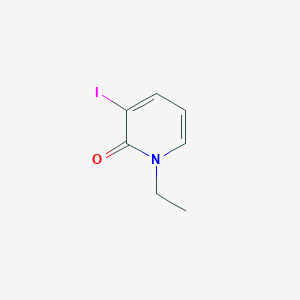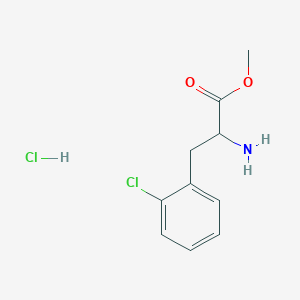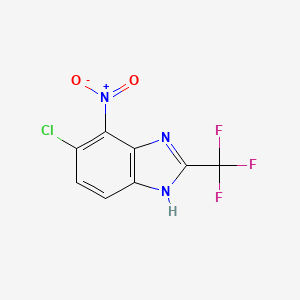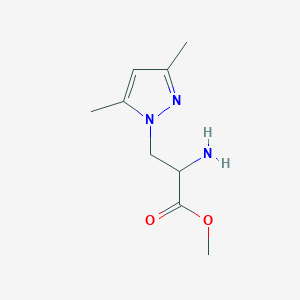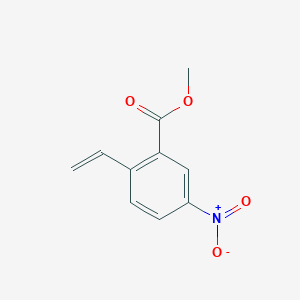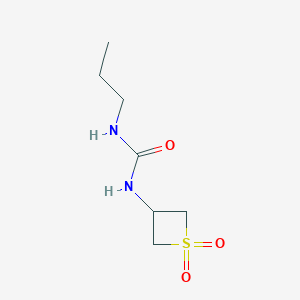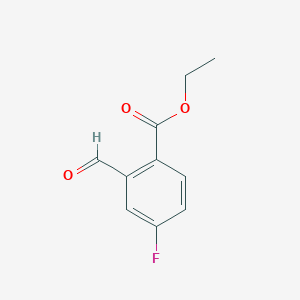
Ethyl 4-fluoro-2-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-2-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the second position and a fluoro group at the fourth position, with an ethyl ester group attached to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-2-formylbenzoate can be achieved through several methods. One common approach involves the esterification of 4-fluoro-2-formylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-fluoro-2-formylbenzoic acid.
Reduction: Ethyl 4-fluoro-2-hydroxybenzoate.
Substitution: Ethyl 4-methoxy-2-formylbenzoate (when using sodium methoxide).
Applications De Recherche Scientifique
Ethyl 4-fluoro-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-fluoro-2-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can act as an electrophile, participating in various biochemical reactions, while the fluoro group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-fluoro-4-formylbenzoate: Similar structure but with different positions of the fluoro and formyl groups.
Ethyl 4-fluoro-3-formylbenzoate: Another isomer with the formyl group at the third position.
Ethyl 4-chloro-2-formylbenzoate: Similar compound with a chloro group instead of a fluoro group.
Uniqueness: Ethyl 4-fluoro-2-formylbenzoate is unique due to the specific positioning of the fluoro and formyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
ethyl 4-fluoro-2-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3 |
Clé InChI |
SUCGEXWPXBCCAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


